Diethyl oxalate-13C2

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

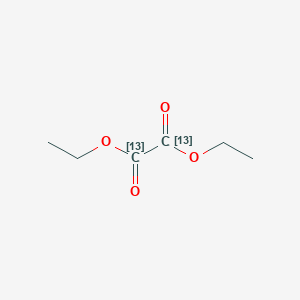

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYACBZDAHNBPPB-MPOCSFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584418 | |

| Record name | Diethyl (~13~C_2_)ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150992-84-0 | |

| Record name | Diethyl (~13~C_2_)ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150992-84-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Diethyl Oxalate-¹³C₂: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Diethyl oxalate-¹³C₂, a stable isotope-labeled compound crucial for a variety of research applications. This document details its physicochemical characteristics, provides a representative synthesis protocol, and explores its utility in elucidating metabolic pathways and reaction mechanisms.

Core Chemical and Physical Properties

Diethyl oxalate-¹³C₂ is the isotopically labeled form of diethyl oxalate, where the two carbonyl carbons are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, making it an invaluable tracer in metabolic research and mechanistic studies.[1] The isotopic purity of commercially available Diethyl oxalate-¹³C₂ is typically 99 atom % ¹³C.[1]

Quantitative data for Diethyl oxalate-¹³C₂ and its unlabeled counterpart are summarized in the table below for easy comparison.

| Property | Diethyl Oxalate-¹³C₂ | Diethyl Oxalate (Unlabeled) |

| Molecular Formula | C₄¹³C₂H₁₀O₄[2][3] | C₆H₁₀O₄ |

| Molecular Weight | 148.13 g/mol [1][2][4] | 146.14 g/mol [5] |

| CAS Number | 150992-84-0[1][2][4] | 95-92-1[4] |

| Appearance | Colorless liquid | Colorless oily liquid[6] |

| Boiling Point | 185 °C (lit.) | 185.4 °C[6] |

| Density | 1.091 g/mL at 25 °C | 1.0785 g/cm³[6] |

| Melting Point | Not specified (expected to be similar to unlabeled) | -40.6 °C[6] |

| Flash Point | 75 °C (closed cup) | 75 °C (open cup) |

| Isotopic Purity | 99 atom % ¹³C[1] | Not applicable |

| Mass Shift | M+2 | Not applicable |

| SMILES String | CCO--INVALID-LINK----INVALID-LINK--OCC | CCOC(=O)C(=O)OCC[5] |

| InChI Key | WYACBZDAHNBPPB-MPOCSFTDSA-N | WYACBZDAHNBPPB-UHFFFAOYSA-N[7] |

Chemical Structure and Spectroscopic Analysis

The structure of Diethyl oxalate-¹³C₂ is identical to its unlabeled form, with the exception of the two ¹³C atoms at the carbonyl positions. This isotopic substitution is the basis for its use in spectroscopic techniques for tracing and quantification.

Characterization of Diethyl oxalate-¹³C₂ is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[1]

-

Mass Spectrometry (MS) : Mass spectrometry is a key technique to verify the isotopic purity of Diethyl oxalate-¹³C₂.[1] The molecular ion peak will be observed at m/z = 148, which is two mass units higher than the unlabeled compound (m/z = 146). The fragmentation pattern is expected to be similar to the unlabeled compound, with fragments containing the ¹³C atoms showing a corresponding mass shift.

-

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy can be used as an orthogonal analytical technique.[1] The stretching frequency of the C=O bonds will be slightly shifted to a lower wavenumber in the ¹³C labeled compound compared to the unlabeled compound due to the heavier isotope.

Experimental Protocols: Synthesis of Diethyl Oxalate-¹³C₂

The most common method for synthesizing Diethyl oxalate-¹³C₂ is the acid-catalyzed esterification of ¹³C-labeled oxalic acid with ethanol.[1]

Objective: To synthesize Diethyl oxalate-¹³C₂ via Fischer esterification of ¹³C₂-oxalic acid and ethanol.

Materials:

-

¹³C₂-Oxalic acid (dihydrate or anhydrous)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

A suitable solvent for azeotropic water removal (e.g., benzene or toluene)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or a similar setup for water removal

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, reflux condenser, and a Dean-Stark trap, combine ¹³C₂-oxalic acid, a molar excess of anhydrous ethanol (a 1:4 molar ratio of oxalic acid to ethanol is often used), and the azeotropic solvent (e.g., toluene).[1][6]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.[1]

-

Reaction: Heat the mixture to reflux (typically 68-70 °C if using benzene).[6] The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.[6]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then again with water.[6]

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

-

Purification:

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and GC or HPLC.[1]

Applications in Research and Development

The primary utility of Diethyl oxalate-¹³C₂ lies in its application as an isotopic tracer.[1] The presence of the stable, heavy ¹³C isotope allows researchers to follow the fate of the oxalate moiety through complex chemical and biological systems without the need for radioactive materials.

Elucidation of Metabolic Pathways

Diethyl oxalate-¹³C₂ is instrumental in metabolic studies, particularly for tracing biochemical pathways.[1] By introducing the labeled compound into a biological system, researchers can track its metabolism and identify downstream metabolites using mass spectrometry and NMR. This is crucial for understanding both normal physiological processes and the metabolic dysregulation that occurs in disease states.

For example, ¹³C-labeled oxalate is used to study the kinetics of glyoxylate metabolism.[1] By administering ¹³C₂-oxalate, researchers can quantify its conversion to other metabolites and understand the contribution of different precursors to the oxalate pool.

Caption: Workflow for tracing metabolic pathways using Diethyl Oxalate-¹³C₂.

Investigation of Reaction Mechanisms

In synthetic chemistry, Diethyl oxalate-¹³C₂ serves as a powerful tool for dissecting reaction mechanisms.[1] By tracking the position of the ¹³C label in the products of a reaction, chemists can gain insights into bond-forming and bond-breaking steps, identify intermediates, and validate proposed mechanistic pathways.[1] This is particularly valuable in the study of complex organic reactions, such as carbon-carbon bond formation.[1]

Caption: Logical flow for investigating reaction mechanisms with Diethyl Oxalate-¹³C₂.

Conclusion

Diethyl oxalate-¹³C₂ is a versatile and powerful tool for researchers in chemistry, biochemistry, and drug development. Its well-defined chemical and physical properties, coupled with the precision afforded by its isotopic label, enable detailed investigations into complex biological and chemical systems. The methodologies outlined in this guide provide a framework for its synthesis and application, underscoring its importance in advancing our understanding of metabolic pathways and reaction mechanisms.

References

- 1. Diethyl oxalate-13C2 | 150992-84-0 | Benchchem [benchchem.com]

- 2. This compound | TRC-D444692-100MG | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Diethyl oxalate (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2149-0.5 [isotope.com]

- 5. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 7. Diethyl oxalate(95-92-1) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Oxalate-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Diethyl oxalate-¹³C₂, a stable isotope-labeled compound crucial for various research applications, including metabolic investigations, mechanistic studies, and structural elucidation.[1]

Synthesis of Diethyl Oxalate-¹³C₂

The primary and most common method for synthesizing Diethyl oxalate-¹³C₂ is through the acid-catalyzed esterification of ¹³C-labeled oxalic acid with ethanol.[1][2] This method is favored for its simplicity and the high fidelity of isotope incorporation.[1]

The overall reaction is as follows:

(¹³COOH)₂ + 2 CH₃CH₂OH → (¹³COOCH₂CH₃)₂ + 2 H₂O

An alternative approach involves the transesterification of other ¹³C₂-labeled oxalate esters, such as dimethyl or diisopropyl oxalate, with ethanol.[1]

Synthesis Workflow

The synthesis process can be visualized as a multi-step workflow, from the initial reactants to the final purified product.

Caption: Synthesis workflow for Diethyl oxalate-¹³C₂.

Characterization of Diethyl Oxalate-¹³C₂

Thorough characterization is essential to confirm the successful synthesis, isotopic enrichment, and purity of the final product. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a critical technique to confirm the successful incorporation of the ¹³C isotope at the two carbonyl carbons of the oxalate molecule.[1]

-

Mass Spectrometry (MS) : MS is used to verify the molecular weight and determine the isotopic purity of the compound, which is often greater than 99 atom % ¹³C.[1]

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These chromatographic methods are utilized to assess the chemical purity of the synthesized Diethyl oxalate-¹³C₂.[1]

Characterization Workflow

The analytical workflow ensures the identity, isotopic enrichment, and purity of the synthesized compound.

Caption: Characterization workflow for Diethyl oxalate-¹³C₂.

Data Presentation

The following tables summarize the key physicochemical and purity data for Diethyl oxalate-¹³C₂.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 150992-84-0 | [1][3] |

| Molecular Formula | C₄(¹³C)₂H₁₀O₄ | [3] |

| Linear Formula | (CH₃CH₂¹³CO₂)₂ | |

| Molecular Weight | 148.13 g/mol | [1][3] |

| Appearance | Colorless oily liquid | [4] |

| Boiling Point | 185 °C | |

| Density | 1.091 g/mL at 25 °C |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Reference(s) |

| Isotopic Purity | 99 atom % ¹³C | |

| Chemical Purity | 99% (CP) | |

| Mass Shift | M+2 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of Diethyl oxalate-¹³C₂.

Synthesis Protocol: Acid-Catalyzed Esterification

This protocol is based on the common esterification method.

Materials and Equipment:

-

Anhydrous Oxalic Acid-¹³C₂

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Benzene (for azeotropic distillation, optional)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a water separator (e.g., Dean-Stark apparatus)

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine anhydrous Oxalic Acid-¹³C₂ (1 molar equivalent) and anhydrous ethanol (4 molar equivalents).[1] If using azeotropic removal of water, add benzene.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture.[4]

-

Reaction: Heat the mixture to reflux at approximately 68-80°C.[1][4] If using a water separator, continue the reaction until no more water is collected.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If benzene was used, remove it under reduced pressure.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and again with water.[4]

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[4]

-

Purification: Filter off the drying agent and purify the crude Diethyl oxalate-¹³C₂ by vacuum distillation to obtain the final product.[1][4]

Characterization Protocols

4.2.1. NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analysis: Confirm the presence of signals corresponding to the two enriched carbonyl carbons.

4.2.2. Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Data Acquisition: Analyze the sample using an appropriate mass spectrometry technique (e.g., GC-MS with electron ionization).

-

Analysis: Verify the molecular ion peak corresponding to the ¹³C₂-labeled compound (M+2 compared to the unlabeled analog) and assess the isotopic distribution to confirm high enrichment.

4.2.3. GC/HPLC Analysis:

-

Sample Preparation: Prepare a standard solution of the purified product in a suitable solvent.

-

Method Development: Develop a suitable chromatographic method with an appropriate column and mobile phase (for HPLC) or temperature program (for GC) to achieve good separation.

-

Analysis: Inject the sample and determine the chemical purity by calculating the peak area percentage of the main component.

References

Physical properties of Diethyl oxalate-13C2 (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Diethyl Oxalate-13C2

This guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize isotopically labeled compounds. This document includes tabulated physical data and a detailed experimental protocol for the synthesis of the unlabeled analogous compound, diethyl oxalate.

Core Physical Properties

This compound is the isotopically labeled form of diethyl oxalate, containing two carbon-13 atoms. Its physical properties are nearly identical to its unlabeled counterpart.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound and its unlabeled form for comparative purposes.

| Property | This compound | Unlabeled Diethyl oxalate |

| Boiling Point | 185 °C (lit.)[1] | 185.7 °C[2][3], 186 °C[4] |

| Density | 1.091 g/mL at 25 °C[1] | 1.0785 g/mL at 20 °C[2][3], 1.076 g/mL at 25 °C[5][6] |

| Molecular Weight | 148.13 g/mol [7] | 146.14 g/mol [2] |

| Appearance | Colorless oily liquid[5][8] | Colorless oily liquid[5][8] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the provided literature, the synthesis of its unlabeled analogue, diethyl oxalate, is well-documented. The following is a representative procedure for its synthesis via esterification.

Synthesis of Diethyl Oxalate

This protocol describes the synthesis of diethyl oxalate from anhydrous oxalic acid and ethanol.

Materials:

-

Anhydrous oxalic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A reaction flask is equipped with a stirrer and a water separator.

-

Anhydrous oxalic acid (0.5 mol), anhydrous ethanol (1.76 mol), benzene (200 ml), and concentrated sulfuric acid (10 ml) are added to the reaction flask.[9]

-

The mixture is heated under stirring to a reflux at 68-70 °C for azeotropic dehydration.[9][10]

-

Once water is no longer being separated, the reaction is considered complete.

-

The excess ethanol and benzene are then removed by evaporation.[9]

-

After cooling, the crude product is washed sequentially with water and a saturated sodium bicarbonate solution, followed by another water wash.[9]

-

The washed product is dried using anhydrous sodium sulfate.[9]

-

The final product, diethyl oxalate, is obtained by atmospheric distillation, collecting the fraction at 182-184 °C.[6][9] An alternative is distillation under reduced pressure to collect the fraction at 103 °C / 6kPa.[5][8][10]

Visualizations

The following diagram illustrates the workflow for the synthesis of diethyl oxalate.

Caption: Workflow for the synthesis of diethyl oxalate.

References

- 1. This compound 13C 99atom 150992-84-0 [sigmaaldrich.com]

- 2. Diethyl Oxalate [drugfuture.com]

- 3. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl oxalate - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. Diethyl oxalate | 95-92-1 [chemicalbook.com]

- 7. Diethyl oxalate (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. Page loading... [wap.guidechem.com]

- 9. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 10. bdmaee.net [bdmaee.net]

An In-depth Technical Guide to Diethyl Oxalate-13C2

CAS Number: 150992-84-0

This technical guide provides a comprehensive overview of Diethyl oxalate-13C2, an isotopically labeled compound crucial for advancements in metabolic research, mechanistic studies, and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.

Introduction

This compound is a stable, isotopically labeled form of diethyl oxalate where the two carbonyl carbons are replaced with the carbon-13 (¹³C) isotope.[1] This specific labeling provides a powerful tool for tracing the metabolic fate of the oxalate moiety and for elucidating complex biochemical pathways and reaction mechanisms.[1] Its primary utility lies in its application as a tracer in metabolic studies, particularly in the investigation of hyperoxaluria, and as a starting material for the synthesis of other ¹³C-labeled molecules.[1]

Chemical and Physical Properties

This compound shares its chemical properties with its unlabeled counterpart but is distinguished by its isotopic enrichment. The key physical and chemical data are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 150992-84-0 | [2][3] |

| Molecular Formula | C₄(¹³C)₂H₁₀O₄ | [3] |

| Molecular Weight | 148.13 g/mol | [2][3] |

| Isotopic Purity | >99 atom % ¹³C | [1][2] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 185 °C (lit.) | [2] |

| Density | 1.091 g/mL at 25 °C | [2] |

| Flash Point | 75 °C (167 °F) - closed cup | [2] |

| Solubility | Miscible with alcohols and ether. Slightly soluble in water. | [5][6] |

| InChI Key | WYACBZDAHNBPPB-MPOCSFTDSA-N | [2] |

| SMILES String | CCO--INVALID-LINK----INVALID-LINK--OCC | [2] |

Synthesis and Characterization

The most common method for synthesizing this compound is through the acid-catalyzed esterification of ¹³C-labeled oxalic acid with ethanol.[1] This process is favored for its high efficiency and the ability to maintain isotopic integrity.[1]

Synthesis Workflow

Experimental Protocol: Synthesis

A representative protocol for the synthesis of this compound is as follows:

-

Reactant Preparation : Commercially available oxalic acid-¹³C₂ dihydrate is used as the starting material.[1] An excess of ethanol is used to drive the reaction towards the formation of the diethyl ester.[1]

-

Reaction Setup : The ¹³C-labeled oxalic acid and ethanol are combined in a reaction vessel. A strong acid, typically sulfuric acid, is added as a catalyst.[1] A common molar ratio of oxalic acid-¹³C₂ to ethanol is 1:4.[1]

-

Esterification : The mixture is heated to a temperature of 60–80°C and refluxed.[1] The reaction progress is monitored until completion.

-

Purification : Upon completion, the crude product is purified. This is typically achieved through vacuum distillation to isolate the this compound from unreacted starting materials and byproducts.[1]

-

Characterization : The final product is characterized to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the incorporation of the ¹³C label at the carbonyl carbons, while Mass Spectrometry (MS) confirms the isotopic purity, which is generally greater than 99%.[1] Chemical purity is assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][7]

Applications in Research and Drug Development

This compound is a versatile tool with significant applications in various scientific fields.

-

Metabolic Pathway Analysis : The primary application is in tracing metabolic pathways.[1] It is particularly valuable in studying disorders of oxalate metabolism, such as Primary Hyperoxaluria (PH), by allowing researchers to track the endogenous production and flux of oxalate.[1]

-

Mechanistic Studies : As an isotopic tracer, it is instrumental in elucidating the mechanisms of chemical reactions.[1] It allows for the precise tracking of carbon atoms, which helps in identifying reaction intermediates and validating proposed pathways, such as in carbon dioxide reduction reactions.[1]

-

Solid-State NMR : It serves as a precursor for preparing ¹³C-enriched materials for detailed solid-state NMR (ssNMR) investigations, providing insights into the structure of oxalate-containing systems.[1]

-

Drug Development : While direct therapeutic applications are not its primary use, it is a critical tool in the research and development of drugs targeting metabolic disorders.[2][7] It aids in understanding the mechanism of diseases and can be used to assess the metabolic effects of potential drug candidates.

Metabolic Studies in Hyperoxaluria

A key application of this compound is in the study of hyperoxaluria, a condition characterized by the overproduction of oxalate. The labeled compound, often administered as ¹³C₂-oxalate, allows for the quantification of metabolic fluxes.[1]

Oxalate Metabolic Pathways

Endogenous oxalate is primarily produced in the liver from glyoxylate and ascorbic acid.[8][9] this compound, after hydrolysis to ¹³C₂-oxalate, allows researchers to trace the contributions of different precursors to the overall oxalate pool.

Quantitative Data from Isotopic Enrichment Studies

Studies using a primed, continuous infusion of ¹³C₂-oxalate have provided valuable quantitative data on the differences in oxalate metabolism between healthy individuals and patients with Primary Hyperoxaluria Type 1 (PH1).[1]

| Analyte (Isotopic Label) | PH Type 1 Patients (n=5) Average Enrichment (TTR%) | Normal Healthy Volunteers (n=5) Average Enrichment (TTR%) |

| 1-¹³C-glycolate | 68.8 | 27.7 |

| 1-¹³C-glyoxylate | 2.3 | 0.4 |

| 1-¹³C-oxalate | 31.1 | 0.4 |

| ¹³C₂-oxalate | 26.1 | 10.8 |

| Data sourced from a study on isotopic enrichments in plasma analytes during steady state.[1] |

Experimental Methodologies

The use of this compound in metabolic research involves specific and detailed experimental protocols to ensure accurate and reproducible results.

General Workflow for in vivo Metabolic Studies

References

- 1. This compound | 150992-84-0 | Benchchem [benchchem.com]

- 2. This compound 13C 99atom 150992-84-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. isotope.com [isotope.com]

- 5. chembk.com [chembk.com]

- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isotopic Purity of Diethyl Oxalate-¹³C₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Diethyl oxalate-¹³C₂, a crucial labeled compound in metabolic research, mechanistic studies, and as a synthetic precursor. This document outlines the synthesis, purification, and definitive analytical methods for determining the isotopic enrichment of this compound, presenting data in a clear, accessible format for laboratory professionals.

Quantitative Data Summary

The isotopic and chemical purity of commercially available Diethyl oxalate-¹³C₂ is consistently high, ensuring reliability in experimental applications. The following table summarizes the key quantitative specifications.

| Parameter | Value | Analytical Method |

| Isotopic Purity (¹³C atom %) | 99% | Mass Spectrometry, ¹³C NMR Spectroscopy |

| Chemical Purity | ≥98% | Gas Chromatography (GC), HPLC |

| Molecular Weight | 148.13 g/mol | Mass Spectrometry |

| Mass Shift | M+2 | Mass Spectrometry |

Synthesis and Purification Protocol

The primary route for synthesizing Diethyl oxalate-¹³C₂ is through the acid-catalyzed esterification of ¹³C-labeled oxalic acid with ethanol.[1][2] This method is favored for its efficiency and high fidelity in incorporating the isotopic labels.[1]

Experimental Protocol: Synthesis

Materials:

-

Oxalic acid-¹³C₂ (anhydrous)

-

Ethanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Benzene or Toluene (for azeotropic removal of water)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate or Potassium Carbonate

Procedure:

-

To a reaction flask equipped with a stirrer, reflux condenser, and a Dean-Stark trap, add anhydrous Oxalic acid-¹³C₂ (0.5 mol), anhydrous ethanol (1.76 mol), benzene (200 mL), and concentrated sulfuric acid (10 mL) as a catalyst.[3][4] A molar ratio of 1:4 of oxalic acid to ethanol is often employed to drive the reaction towards ester formation.[5]

-

Heat the mixture to reflux at approximately 68-70°C with vigorous stirring.[3][4] Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.[1][3]

-

Allow the reaction mixture to cool to room temperature.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst, followed by washing with water.[3][4]

-

Dry the organic layer over anhydrous sodium sulfate or potassium carbonate and filter.[3][4]

-

Remove the benzene or toluene solvent by distillation.

-

The crude Diethyl oxalate-¹³C₂ is then purified by vacuum distillation.[1][5] Collect the fraction at approximately 103°C/6kPa.[1][3]

The following diagram illustrates the workflow for the synthesis and purification of Diethyl oxalate-¹³C₂.

Analytical Protocols for Isotopic Purity Determination

The isotopic enrichment of Diethyl oxalate-¹³C₂ is primarily determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

¹³C NMR Spectroscopy

Quantitative ¹³C NMR is a powerful non-destructive technique to confirm the incorporation of the ¹³C label and to determine the isotopic enrichment.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of Diethyl oxalate-¹³C₂ in a deuterated solvent (e.g., CDCl₃).

-

Acquisition Parameters:

-

Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.

-

Employ a pulse angle of 90°.

-

Set a long relaxation delay (d1) of at least five times the T₁ of the slowest relaxing carbon nucleus of interest. For quaternary carbons, this can be several seconds. The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can significantly shorten T₁ times, allowing for a shorter relaxation delay and faster acquisition.

-

-

Data Processing:

-

Apply an appropriate line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio.

-

Carefully phase and baseline correct the spectrum.

-

-

Analysis:

-

Integrate the signal corresponding to the carbonyl carbons of Diethyl oxalate-¹³C₂.

-

Compare the integral of the ¹³C-enriched signal to that of a known internal standard or to the signal of the naturally abundant ¹³C in the ethyl groups to calculate the isotopic enrichment.

-

Mass Spectrometry

High-resolution mass spectrometry provides a precise determination of the isotopic distribution and, consequently, the isotopic purity.

Experimental Protocol:

-

Sample Preparation: Dissolve the Diethyl oxalate-¹³C₂ sample in a suitable solvent for the chosen ionization method.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to resolve the different isotopologues.

-

Data Acquisition:

-

Acquire the mass spectrum of the sample, ensuring sufficient resolution to distinguish between the M, M+1, and M+2 peaks.

-

-

Data Analysis:

-

Identify the molecular ion cluster for Diethyl oxalate. The unlabeled compound will have its monoisotopic peak at a specific m/z (M). The doubly labeled compound will have its most abundant peak at M+2.

-

Measure the intensities of the M, M+1, and M+2 peaks.

-

Correct the observed intensities for the natural abundance of ¹³C and other isotopes in the unlabeled portion of the molecule.

-

The isotopic purity is calculated from the ratio of the corrected intensity of the M+2 peak to the sum of the corrected intensities of all relevant isotopic peaks.

-

The logical workflow for determining the isotopic purity of Diethyl oxalate-¹³C₂ is depicted below.

References

- 1. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. almacgroup.com [almacgroup.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Diethyl Oxalate-13C2: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications and methodologies associated with Diethyl oxalate-13C2, a stable isotope-labeled compound crucial for advancements in metabolic research and materials science. This document provides a comprehensive overview of its commercial suppliers, key properties, and detailed experimental protocols for its use in solid-state Nuclear Magnetic Resonance (NMR) and as a tracer in metabolic pathway analysis.

Commercial Availability and Properties

This compound is a specialized chemical available from a select number of commercial suppliers. Its utility in research is primarily due to the presence of two carbon-13 isotopes, which serve as a spectroscopic and metabolic tracer. Below is a summary of the key quantitative data from various suppliers.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity (atom % 13C) | Chemical Purity |

| Sigma-Aldrich | 150992-84-0 | 148.13 | 99% | 99% (CP) |

| Cambridge Isotope Laboratories, Inc. | 150992-84-0 | 148.13 | 99% | 98% |

| Clearsynth | 150992-84-0 | - | - | - |

| Benchchem | 150992-84-0 | 148.13 | - | - |

| LGC Standards | 150992-84-0 | 148.06 | - | - |

Core Applications of this compound

The unique isotopic labeling of this compound makes it an invaluable tool in two primary areas of scientific investigation:

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: It serves as a precursor for the synthesis of 13C-enriched materials.[1] This enrichment allows for detailed structural and dynamic studies of these materials using ssNMR, which would be otherwise challenging with natural abundance samples.[1]

-

Metabolic Pathway Tracing: As an isotopically labeled derivative of diethyl oxalate, it is a crucial starting material in organic synthesis to introduce 13C labels into target molecules.[1] This enables researchers to track the metabolism of these molecules in biological systems, providing insights into biochemical pathways and disease mechanisms, such as primary hyperoxalurias.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Synthesis of 13C-Enriched Calcium Oxalate Monohydrate (13C-COM) for Solid-State NMR Analysis

This protocol is adapted from a study on the investigation of oxalate binding modes in biominerals.

Objective: To synthesize 13C-labeled calcium oxalate monohydrate (13C-COM) for analysis by solid-state NMR.

Materials:

-

This compound (99 atom % 13C)

-

Sodium ethoxide (NaOEt, >95%)

-

HPLC grade water

-

1 M Hydrochloric acid (HCl)

-

Calcium chloride dihydrate (CaCl2·2H2O, 99%)

Methodology:

-

Saponification of this compound:

-

In a milling jar, combine this compound (1.0 equivalent) and sodium ethoxide.

-

Perform ball-milling for a specified duration (e.g., minutes) at a set frequency (e.g., 25 Hz) to facilitate the saponification reaction, yielding 13C-labeled sodium oxalate (Na2[13C2]O4).

-

Recover the resulting solution and wash the milling jar with HPLC grade water to ensure complete transfer of the product.

-

-

Neutralization and Concentration Adjustment:

-

Adjust the pH of the sodium oxalate solution to 6.5–7.0 using 1 M HCl.

-

Adjust the final volume of the solution to achieve a concentration of approximately 0.1 M.

-

-

Precipitation of 13C-COM:

-

Prepare a separate ~0.1 M aqueous solution of CaCl2.

-

Simultaneously add the equimolar solutions of sodium oxalate and calcium chloride dropwise into a flask containing a small amount of HPLC grade water under magnetic stirring, using a syringe pump at a controlled rate (e.g., 0.25 mL/min).

-

A white precipitate of calcium oxalate will form instantaneously.

-

Continue stirring the reaction mixture for approximately 1 hour.

-

-

Isolation and Purification of 13C-COM:

-

Filter the white solid and dry it under vacuum at room temperature for about 18 hours.

-

The initial product may be a mixture of calcium oxalate monohydrate (COM) and dihydrate (COD).

-

To obtain phase-pure COM, soak the solid in a small amount of HPLC grade water for 72 hours at room temperature.

-

Centrifuge to remove excess water and dry the solid under vacuum.

-

Repeat the soaking and drying cycles if necessary until the dihydrate phase is no longer detectable by analytical techniques such as powder X-ray diffraction (pXRD) or Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy.

-

Workflow for 13C-COM Synthesis and Analysis

Caption: Workflow for the synthesis of 13C-COM and subsequent solid-state NMR analysis.

Solid-State NMR Spectroscopy of 13C-COM

Objective: To characterize the structure and bonding of 13C-COM using solid-state NMR.

Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

Experimental Parameters:

-

1D 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR:

-

A 1H excitation pulse of a specific duration (e.g., 3 μs) is used.

-

This is followed by a ramped contact pulse for cross-polarization (e.g., 1.5 ms).

-

-

2D Homonuclear 13C refocused INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) with z-filter:

-

The same cross-polarization conditions as the 1D experiment can be used.

-

Specific 13C π/2 and π pulse lengths are applied (e.g., 4 and 8 μs, respectively).

-

These experiments provide detailed information about the carbon-carbon connectivities and the local chemical environment of the carbon atoms within the oxalate molecule in the solid state.

General Protocol for Metabolic Tracing Studies

Objective: To trace the metabolic fate of a 13C-labeled molecule derived from this compound in a biological system.

Methodology:

-

Synthesis of 13C-labeled Target Molecule:

-

Utilize this compound as a starting material in a suitable organic synthesis route to produce the desired 13C-labeled molecule for the metabolic study.

-

-

Introduction of the Tracer:

-

Introduce the 13C-labeled molecule to the biological system of interest (e.g., cell culture, animal model). The administration route and dosage will depend on the specific experimental design.

-

-

Sample Collection:

-

Collect biological samples (e.g., cells, tissues, biofluids) at various time points after the administration of the tracer.

-

-

Metabolite Extraction:

-

Perform a metabolite extraction from the collected samples using appropriate protocols to isolate the metabolites of interest.

-

-

Analysis of Isotopic Enrichment:

-

Analyze the extracted metabolites using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

The mass spectra will show a shift in the mass-to-charge ratio (m/z) for metabolites that have incorporated the 13C label, allowing for the quantification of isotopic enrichment.

-

-

Data Analysis and Pathway Elucidation:

-

Analyze the isotopic labeling patterns in different metabolites to reconstruct the metabolic pathways and determine the flux through these pathways.

-

Logical Flow for a Metabolic Tracing Experiment

Caption: Logical workflow of a typical metabolic tracing experiment using a 13C-labeled compound.

Conclusion

This compound is a powerful and versatile tool for researchers in both the physical and life sciences. Its commercial availability, coupled with well-defined experimental protocols, enables detailed investigations into material structures and complex biological pathways. The ability to selectively introduce a stable isotope label provides a level of analytical detail that is often unattainable with other methods, making this compound a key enabling technology for cutting-edge scientific discovery.

References

An In-depth Technical Guide to Diethyl Oxalate-13C2

This technical guide provides comprehensive information on the molecular properties, synthesis, and analysis of Diethyl Oxalate-13C2, an isotopically labeled compound crucial for a range of research and development applications. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical characteristics, offers explicit experimental protocols, and illustrates key processes through clear diagrams.

Core Molecular and Physical Properties

This compound is the isotopically labeled form of diethyl oxalate, where the two carbonyl carbons are replaced with the carbon-13 isotope. This labeling provides a distinct mass signature, making it an invaluable tracer in various analytical and metabolic studies.

Quantitative Data Summary

The key physicochemical properties of this compound and its unlabeled counterpart are summarized below for direct comparison.

| Property | This compound | Diethyl Oxalate (Unlabeled) |

| Molecular Formula | C₄¹³C₂H₁₀O₄[1][2] | C₆H₁₀O₄[3][4][5][6] |

| Molecular Weight | 148.13 g/mol [1][7][8] | 146.14 g/mol [3][6][9] |

| CAS Number | 150992-84-0[1][7] | 95-92-1[6][10] |

| Appearance | Colorless oily liquid[3][11] | Colorless oily liquid[3][4][11] |

| Boiling Point | 185 °C (lit.)[8] | 185.7 °C[9][12] |

| Melting Point | Not specified | -40.6 °C[3][9] |

| Density | 1.091 g/mL at 25 °C[8] | 1.076 g/mL at 25 °C[3] |

| Refractive Index | Not specified | n20/D 1.410 (lit.)[3] |

| Isotopic Purity | >99 atom % ¹³C[7][8] | Not applicable |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are foundational for researchers utilizing this compound.

Synthesis of this compound

The primary method for synthesizing this compound is through the acid-catalyzed esterification of ¹³C-labeled oxalic acid with ethanol.[7] This method is favored for its efficiency and high fidelity in isotopic incorporation.

Objective: To synthesize this compound with high isotopic and chemical purity.

Materials:

-

Oxalic acid-¹³C₂

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Benzene or Toluene (for azeotropic water removal)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a Dean-Stark apparatus or similar water separator, combine oxalic acid-¹³C₂ and anhydrous ethanol. A molar ratio of 1:4 (oxalic acid to ethanol) is recommended to drive the reaction equilibrium towards the product.[7]

-

Solvent and Catalyst Addition: Add benzene or toluene to the flask to facilitate azeotropic removal of water produced during the reaction.[11][13] Carefully add a catalytic amount of concentrated sulfuric acid.

-

Esterification Reaction: Heat the mixture to reflux (approximately 68-70 °C with benzene) with continuous stirring.[11] Water will be collected in the separator, providing a visual indicator of the reaction's progress. Continue the reflux until no more water is collected.

-

Solvent Removal: Once the reaction is complete, arrange the apparatus for distillation to recover the benzene/toluene and excess ethanol.[11]

-

Work-up: After cooling the reaction mixture, wash it sequentially with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst. Finally, wash again with water.

-

Drying and Purification: Dry the resulting crude ester over anhydrous sodium sulfate.[11] Purify the final product by distillation under reduced pressure to obtain pure this compound.[11]

Characterization and Quality Control

To ensure the identity, purity, and isotopic enrichment of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to confirm the successful incorporation of the carbon-13 isotopes at the two carbonyl positions.[7]

-

Mass Spectrometry (MS): MS analysis is critical for verifying the molecular weight of the labeled compound (148.13 g/mol ) and determining its isotopic purity, which should typically exceed 99%.[7]

-

Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These chromatographic methods are utilized to assess the chemical purity of the final product by separating it from any unreacted starting materials or byproducts.[7]

Diagrams and Workflows

Visual representations of the synthesis and analytical workflows provide a clear overview of the key processes.

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for product characterization.

Applications in Research and Development

The unique properties of this compound make it an essential tool in several advanced scientific fields:

-

Metabolic Studies: It serves as a tracer to follow the metabolic fate of oxalate and related two-carbon units within biological systems.[7]

-

Reaction Mechanism Elucidation: The isotopic label allows chemists to track the transformation of the oxalate moiety through complex reaction pathways, providing insight into intermediate structures and bond formations.[7]

-

Quantitative Analysis: It is used as an internal standard in mass spectrometry-based assays for the precise quantification of unlabeled oxalate in clinical and environmental samples.[14]

-

Advanced Spectroscopy: The compound is a precursor for specialized applications, including hyperpolarized ¹³C NMR and Oxygen-17 Solid-State NMR (¹⁷O ssNMR), enabling novel investigations into molecular structure and dynamics.[7]

References

- 1. scbt.com [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. chembk.com [chembk.com]

- 4. Diethyl oxalate - Wikipedia [en.wikipedia.org]

- 5. cymitquimica.com [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 150992-84-0 | Benchchem [benchchem.com]

- 8. 草酸二乙酯-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 9. Diethyl Oxalate [drugfuture.com]

- 10. Diethyl oxalate (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 12. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Insights into Diethyl Oxalate-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Diethyl oxalate-13C2, a stable isotope-labeled compound crucial for a variety of research applications. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its characterization, and illustrates its utility in metabolic studies and as a synthetic precursor.

Introduction

This compound (CAS No. 150992-84-0) is an isotopically labeled form of diethyl oxalate where the two carbonyl carbons are replaced with the carbon-13 isotope.[1][2][3] This enrichment provides a powerful tool for tracing the metabolic fate of the oxalate moiety and for elucidating reaction mechanisms.[1] With a molecular weight of 148.13 g/mol and an isotopic purity typically exceeding 99 atom % 13C, it serves as a high-fidelity tracer in complex biological and chemical systems.[1][2][3] Its primary applications are in metabolic research, particularly in studies of glyoxylate metabolism, and as a starting material for the synthesis of other 13C-labeled compounds.[1]

Spectroscopic Data

The characterization of this compound relies heavily on NMR and MS to confirm the incorporation and purity of the 13C isotopes.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the successful incorporation of the 13C label at the carbonyl positions.

¹H NMR Data (Predicted)

The ¹H NMR spectrum of this compound is expected to be very similar to that of its unlabeled counterpart, as the 13C labeling of the carbonyl carbons does not directly involve protons. The spectrum will show a triplet and a quartet corresponding to the ethyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₃ |

| ~4.4 | Quartet | 2H | -O-CH₂- |

¹³C NMR Data

The ¹³C NMR spectrum is the definitive method for confirming the isotopic labeling. A strong signal corresponding to the two labeled carbonyl carbons will be observed.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | ¹³C=O |

| ~63 | -O-CH₂- |

| ~14 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the isotopic purity and molecular weight of this compound. The molecular ion peak will be shifted by +2 mass units compared to the unlabeled compound.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 148 | High | [M]⁺ (Molecular Ion) |

| 103 | Moderate | [M - OCH₂CH₃]⁺ |

| 75 | Moderate | [COOCH₂CH₃]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality spectroscopic data.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 13C-labeled oxalic acid with ethanol.[1]

Materials:

-

¹³C₂-Oxalic acid

-

Anhydrous ethanol

-

Sulfuric acid (catalyst)

-

Toluene

Procedure:

-

Combine ¹³C₂-oxalic acid and a molar excess of anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Add toluene to aid in the azeotropic removal of water.

-

Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress.[1]

-

Upon completion, neutralize the acid catalyst.

-

Remove the solvent and excess ethanol under reduced pressure.

-

Purify the crude this compound by vacuum distillation.[1]

NMR Data Acquisition

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled single-pulse

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128 or more, depending on concentration

Mass Spectrometry Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 20-200

Applications and Workflows

This compound is a versatile tool in scientific research, primarily used as a tracer for metabolic pathways and as a building block in chemical synthesis.

Metabolic Tracing Workflow

The use of this compound in metabolic studies allows researchers to follow the path of the oxalate molecule through various biochemical reactions.

Caption: Workflow for metabolic tracing using this compound.

Synthetic Application Workflow

This compound is also a valuable precursor for the synthesis of other isotopically labeled molecules, such as labeled biominerals for solid-state NMR studies.[1]

Caption: Synthesis of labeled biominerals from this compound.

References

An In-depth Technical Guide on the Solubility of Diethyl Oxalate-¹³C₂ in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl Oxalate-¹³C₂, a crucial isotopically labeled compound in various research and development applications. This document outlines its solubility in common organic solvents, details the experimental protocols for its synthesis, and presents a visual workflow for its production and purification.

Core Concepts: Solubility and Applications

Data Presentation: Solubility in Organic Solvents

Based on available data for diethyl oxalate, the ¹³C₂-labeled compound is anticipated to exhibit high solubility in a range of common organic solvents. The term "miscible" indicates that it can be mixed in all proportions without separation.

| Organic Solvent | Qualitative Solubility |

| Ethanol | Miscible[2][3][4] |

| Diethyl Ether | Miscible[2][3][4] |

| Acetone | Miscible[2][3][5] |

| Ethyl Acetate | Miscible[2][3] |

| Other Common Organic Solvents | Miscible[2][4][5] |

| Water | Sparingly soluble, undergoes gradual decomposition[2][5][6][7] |

Experimental Protocols: Synthesis of Diethyl Oxalate-¹³C₂

The synthesis of Diethyl Oxalate-¹³C₂ is achieved through the esterification of ¹³C₂-labeled oxalic acid with ethanol. The following protocol is adapted from established methods for the synthesis of unlabeled diethyl oxalate.

Materials:

-

Oxalic acid-¹³C₂

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Benzene or Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or potassium carbonate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a Dean-Stark apparatus or similar water separator, combine anhydrous oxalic acid-¹³C₂, a molar excess of anhydrous ethanol, and a suitable solvent for azeotropic water removal like benzene or toluene.[6][8]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[6][8]

-

Esterification: Heat the mixture to reflux (approximately 68-70°C if using benzene). The water produced during the esterification reaction will be removed azeotropically and collected in the water separator. The reaction is considered complete when no more water is collected.[3][6][8]

-

Workup: After cooling the reaction mixture, wash it sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst. A final wash with water is then performed.[6][8]

-

Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or potassium carbonate and then filter.[6][8]

-

Purification: Remove the solvent (benzene/toluene) and excess ethanol by distillation. The crude Diethyl Oxalate-¹³C₂ is then purified by vacuum distillation.[1][8] The final product is typically collected at a specific temperature and pressure range (e.g., 103°C/6 kPa).[1]

Mandatory Visualization: Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Diethyl Oxalate-¹³C₂.

References

- 1. Diethyl oxalate-13C2 | 150992-84-0 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 7. Diethyl Oxalate [drugfuture.com]

- 8. Cas 95-92-1,Diethyl oxalate | lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols: Use of Diethyl Oxalate-13C2 in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1] Diethyl oxalate-13C2 is a stable isotope-labeled compound used as a tracer to investigate various metabolic processes, particularly those involving glyoxylate and oxalate.[1] Its enrichment with two carbon-13 atoms provides a distinct mass shift that allows for sensitive and specific tracking using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] These application notes provide detailed protocols for the use of this compound in metabolic pathway analysis, with a focus on in vitro cell culture experiments and in vivo studies, as well as the subsequent analysis of labeled metabolites.

Applications

The primary applications of this compound in metabolic research include:

-

Tracing Glyoxylate and Oxalate Metabolism: this compound serves as a precursor to 13C2-oxalate, enabling researchers to trace its metabolic fate. This is particularly relevant in studying the pathophysiology of diseases like Primary Hyperoxaluria (PH), a group of genetic disorders characterized by the overproduction of oxalate.[1]

-

Investigating Oxalate Absorption: By administering a known amount of 13C-labeled oxalate, researchers can quantify its absorption in the gastrointestinal tract and its subsequent excretion in urine. This is crucial for understanding the contribution of dietary oxalate to conditions like kidney stone formation.

-

Metabolic Flux Analysis (MFA): The incorporation of 13C from this compound into downstream metabolites can be measured to calculate the rates (fluxes) of specific metabolic reactions. This provides a quantitative understanding of cellular metabolism under different physiological or pathological conditions.[3][4]

-

Studying Oxalate-Induced Cellular Signaling: Oxalate has been shown to induce various cellular signaling pathways, often involving reactive oxygen species (ROS), p38 mitogen-activated protein kinase (MAPK), and inflammatory responses.[5][6] this compound can be used to confirm the uptake and metabolism of oxalate in cells while investigating these signaling events.

Experimental Protocols

Protocol 1: In Vitro 13C-Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent cells with this compound to trace its incorporation into intracellular metabolites.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium appropriate for the cell line

-

Cultured adherent cells (e.g., hepatocytes, renal epithelial cells)

-

6-well plates

-

Ice-cold 0.9% NaCl solution

-

-80°C freezer

-

Ice-cold 80% methanol[7]

-

Cell scraper[8]

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO. The concentration should be determined based on the desired final concentration in the cell culture medium and the tolerance of the cells to DMSO. A typical stock concentration might be 100 mM.

-

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Allow the cells to adhere and grow overnight.

-

-

Labeling:

-

Remove the existing culture medium.

-

Add fresh culture medium containing the desired final concentration of this compound. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. A starting point could be in the range of 10-100 µM for 24-48 hours.

-

Incubate the cells under their normal growth conditions.

-

-

Metabolite Extraction:

-

Place the 6-well plates on ice and aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

-

Add 1 mL of ice-cold 80% methanol to each well.[7]

-

Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[8]

-

Vortex the tubes for 1 minute and place them on ice for 10 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

Store the metabolite extracts at -80°C until analysis.

-

Protocol 2: In Vivo Stable Isotope Infusion

This protocol provides a general overview of an in vivo study using a primed, continuous intravenous infusion of 13C2-oxalate. This method is often used to determine the endogenous production rate of oxalate.

Materials:

-

Sterile 13C2-sodium oxalate

-

Sterile 0.9% saline solution

-

Infusion pump

-

Intravenous catheters

-

Blood collection tubes (e.g., heparinized)

-

Urine collection containers

-

Centrifuge

Procedure:

-

Subject Preparation:

-

Subjects are typically fasted overnight before the infusion.[9]

-

Two intravenous catheters are placed, one for the infusion and one for blood sampling.

-

-

Tracer Infusion:

-

Sample Collection:

-

Blood and urine samples are collected at baseline (before the infusion) and at regular intervals throughout the infusion period.[9]

-

Plasma is separated from blood samples by centrifugation.

-

All samples are stored at -80°C until analysis.

-

Protocol 3: Sample Preparation and Analysis by GC-MS

This protocol outlines the derivatization and analysis of 13C-oxalate from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Metabolite extracts or plasma/urine samples

-

Internal standard (e.g., unlabeled oxalic acid)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[10]

-

Acetonitrile

-

GC-MS system

Procedure:

-

Sample Preparation and Derivatization:

-

Acidify the sample with HCl.

-

Extract oxalate with ethyl acetate.[11]

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

Add MTBSTFA in acetonitrile to the dried residue.[10]

-

Incubate the mixture at a specific temperature and time (e.g., 80°C for 30 minutes) to form the tert-butyldimethylsilyl (TBDMS) derivative of oxalate.[11]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

GC Parameters (example):

-

Column: A suitable capillary column, such as a VF-17ms (30 m x 0.25 mm, 0.25 µm film thickness).[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 55°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 300°C) at a specific rate (e.g., 10°C/min).

-

-

MS Parameters (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to monitor the specific mass-to-charge ratios (m/z) of the unlabeled (M+0) and labeled (M+2) oxalate derivatives.

-

-

Protocol 4: Sample Analysis by NMR Spectroscopy

This protocol provides a general guideline for the analysis of 13C-oxalate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Dried metabolite extracts

-

Deuterated solvent (e.g., D2O) with an internal standard (e.g., DSS)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Reconstitute the dried metabolite extract in a suitable volume of deuterated solvent containing a known concentration of an internal standard.

-

Transfer the solution to an NMR tube.

-

-

NMR Analysis:

-

Acquire 1D 13C NMR spectra.

-

NMR Parameters (example):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard 1D 13C pulse sequence with proton decoupling (e.g., zgdc30).[12]

-

Acquisition Parameters: Optimize parameters such as the acquisition time (AQ) and relaxation delay (D1) to ensure quantitative measurements.[12]

-

The chemical shift of the 13C-labeled oxalate will be distinct from other metabolites, allowing for its identification and quantification.

-

-

Data Presentation

Quantitative data from this compound tracer experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of Oxalate and Related Metabolites in Plasma

| Analyte | Isotopic Label | Condition 1 (e.g., Healthy Control) - Average Enrichment (TTR%) | Condition 2 (e.g., Patient Group) - Average Enrichment (TTR%) | Reference |

| Glycolate | 1-13C | 27.7 | 68.8 | [1] |

| Glyoxylate | 1-13C | 0.4 | 2.3 | [1] |

| Oxalate | 1-13C | 0.4 | 31.1 | [1] |

| Oxalate | 13C2 | 10.8 | 26.1 | [1] |

TTR: Tracer-to-Tracee Ratio

Table 2: Metabolic Flux Rates Determined by 13C-MFA

| Metabolic Reaction | Flux Rate (nmol/10^6 cells/hr) - Control | Flux Rate (nmol/10^6 cells/hr) - Treatment | p-value | Reference |

| Glycolate to Glyoxylate | [Insert Data] | [Insert Data] | [Insert Data] | [Cite Study] |

| Glyoxylate to Oxalate | [Insert Data] | [Insert Data] | [Insert Data] | [Cite Study] |

| Glyoxylate to Glycine | [Insert Data] | [Insert Data] | [Insert Data] | [Cite Study] |

(Note: The data in this table is illustrative and should be replaced with actual experimental results.)

Visualizations

Metabolic and Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 150992-84-0 | Benchchem [benchchem.com]

- 3. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]

- 4. d-nb.info [d-nb.info]

- 5. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxalate upregulates expression of IL-2Rβ and activates IL-2R signaling in HK-2 cells, a line of human renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Endogenous Oxalate Synthesis and Urinary Oxalate Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Diethyl Oxalate-13C2 in 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl oxalate-13C2 is a stable isotope-labeled compound where the two carbonyl carbons are replaced with the 13C isotope. This isotopic enrichment makes it a powerful tool for various applications in 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary utility lies in its application as a tracer in metabolic studies, for investigating reaction mechanisms, and in the structural elucidation of molecules.[1] The 13C labeling provides a specific probe for tracking the fate of the oxalate moiety in biological and chemical systems with high sensitivity and specificity.[1] These application notes provide a comprehensive protocol for the use of this compound in 13C NMR spectroscopy, covering sample preparation, data acquisition, and processing for quantitative analysis.

Key Applications

-

Metabolic Pathway Analysis: Tracing the incorporation of the 13C label into various metabolites to elucidate biochemical pathways.

-

Reaction Mechanism Studies: Following the transformation of the oxalate group in chemical reactions to identify intermediates and determine reaction pathways.

-

Quantitative NMR (qNMR): Using the well-defined 13C signals as an internal standard for the quantification of other compounds.

-

Structural Elucidation: Introducing a readily identifiable NMR-active nucleus to aid in the determination of molecular structures.

-

Hyperpolarization Studies: Utilizing the unique spin system for signal enhancement techniques like hyperpolarization to boost NMR sensitivity.

Data Presentation

For quantitative analysis, the following parameters are crucial and should be carefully determined and reported.

| Parameter | Typical Value/Range | Notes |

| Chemical Shift (δ) | ||

| 13C=O | ~160 - 165 ppm | Dependent on solvent and concentration. |

| -CH2- | ~60 - 65 ppm | |

| -CH3 | ~10 - 15 ppm | |

| Longitudinal Relaxation Time (T1) | ||

| 13C=O | 10 - 20 s | Can be significantly longer for quaternary carbons. |

| 1J(13C-13C) Coupling Constant | ~35 - 45 Hz | For the adjacent 13C-labeled carbonyl carbons. |

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative 13C NMR

This protocol outlines the steps for preparing a sample of this compound for quantitative 13C NMR analysis.

Materials:

-

This compound (isotopic purity >99%)

-

Deuterated solvent (e.g., Chloroform-d, CDCl3; Acetone-d6; DMSO-d6)

-

High-quality 5 mm NMR tubes

-

Internal Standard (e.g., Tetramethylsilane - TMS)

-

Paramagnetic Relaxation Agent (optional, e.g., Chromium(III) acetylacetonate - Cr(acac)3)

-

Glass Pasteur pipette and glass wool or a syringe with a filter

-

Vortex mixer

Procedure:

-

Weighing the Sample: Accurately weigh 50-100 mg of this compound in a clean, dry vial. For quantitative analysis, a higher concentration is generally preferred to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d is a common choice for diethyl oxalate.

-

Dissolution: Vortex the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but ensure the solvent does not evaporate.

-

Addition of Internal Standard: If an internal standard is required for chemical shift referencing, add a small amount of TMS (typically a few microliters) to the solution.

-

Use of Relaxation Agent (Optional): To reduce the long T1 relaxation times of the carbonyl carbons and shorten the overall experiment time, a paramagnetic relaxation agent like Cr(acac)3 can be added.[2] A typical concentration is 5-10 mM. However, be aware that this will broaden the NMR signals.

-

Filtering: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or using a syringe filter.

-

Sample Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Quantitative 13C NMR Data Acquisition

This protocol provides a general procedure for acquiring a quantitative 13C NMR spectrum on a Bruker spectrometer.

Spectrometer Setup:

-

Ensure the spectrometer is properly tuned and shimmed for the sample. For quantitative results, good shimming is essential. It is advisable to turn off sample spinning to avoid spinning sidebands.[3]

Acquisition Parameters:

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgig | Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration. |

| Pulse Angle | 90° | To ensure maximum signal for each scan. |

| Spectral Width (SW) | 0 - 200 ppm | To cover the entire range of expected 13C chemical shifts. |

| Acquisition Time (AQ) | 1 - 2 s | A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | ≥ 5 x T1 (~50-100 s) | Crucial for quantitation. Must be at least five times the longest T1 of the carbons of interest to allow for full relaxation.[4] |

| Number of Scans (NS) | 128 - 1024 (or more) | Depends on the sample concentration and desired signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |

Acquisition Steps (Bruker TopSpin):

-

Load the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field.

-

Set up the experiment with the parameters listed in the table above. The command zgig selects the inverse-gated decoupling pulse sequence.

-

Set the number of scans (ns).

-

Set the relaxation delay (d1). This is the most critical parameter for quantitative accuracy.

-

Start the acquisition by typing zg.

-

The experiment time will be determined by (AQ + d1) * NS.

Protocol 3: 13C NMR Data Processing and Analysis

This protocol describes the steps for processing the acquired FID to obtain a quantitative 13C NMR spectrum.

Processing Steps (MestreNova or similar software):

-